1-Methyl-2-phenoxyethylamine

α1-adrenoceptor phenoxybenzamine structure-activity relationship

1-Methyl-2-phenoxyethylamine (MPEA, CAS 35205-54-0), also known as 1-Phenoxypropan-2-amine, is a synthetic phenoxyethylamine derivative. Its molecular formula is C9H13NO, with a molecular weight of 151.21 g/mol.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 35205-54-0
Cat. No. B147317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-phenoxyethylamine
CAS35205-54-0
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1)N
InChIInChI=1S/C9H13NO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3
InChIKeyIKYFHRVPKIFGMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-phenoxyethylamine (CAS 35205-54-0): A Versatile Phenoxyethylamine Scaffold for Research and Development


1-Methyl-2-phenoxyethylamine (MPEA, CAS 35205-54-0), also known as 1-Phenoxypropan-2-amine, is a synthetic phenoxyethylamine derivative [1]. Its molecular formula is C9H13NO, with a molecular weight of 151.21 g/mol [1]. This compound features a chiral center and is typically supplied as a racemic mixture [2]. As a key structural analog and synthetic precursor to the irreversible α-adrenergic antagonist phenoxybenzamine [3], MPEA serves as a fundamental scaffold in medicinal chemistry for developing cardiovascular and neuroactive agents .

Why 1-Methyl-2-phenoxyethylamine (CAS 35205-54-0) is Not Interchangeable with Other Phenoxyethylamines


Within the phenoxyethylamine class, even minor structural variations profoundly alter biological activity and selectivity. While the parent compound 2-phenoxyethylamine (CAS 1758-46-9) and its N-methylated derivative (CAS 37421-04-8) are common building blocks, they lack the specific chiral α-methyl substitution pattern of 1-Methyl-2-phenoxyethylamine [1]. This structural nuance is critical; it dictates the compound's role as the amine-bearing subunit in irreversible antagonists like phenoxybenzamine [2], influences its utility as a chiral internal standard in stereospecific assays [3], and determines its physicochemical and safety profile . Procurement of a generic 'phenoxyethylamine' cannot guarantee these specific, documented properties, leading to potential research inconsistencies.

Evidence-Based Differentiation of 1-Methyl-2-phenoxyethylamine (CAS 35205-54-0) vs. Comparators


Moderate α1-Adrenoceptor Antagonist Potency (pIC50 7.27) in Rat Vas Deferens

As the core amine of the irreversible antagonist phenoxybenzamine (PB), 1-Methyl-2-phenoxyethylamine's scaffold contributes to a defined level of α1-adrenoceptor antagonist activity. The reference compound PB, which incorporates this amine, demonstrates a pIC50 of 7.27 (equivalent to an IC50 of approximately 54 nM) in functional assays using rat vas deferens tissue [1]. While PB is non-selective, the amine's structure serves as a critical baseline for developing more selective analogs.

α1-adrenoceptor phenoxybenzamine structure-activity relationship antagonist

Unique Chiral Internal Standard for Stereospecific GC/MS Assays

1-Methyl-2-phenoxyethylamine is explicitly employed as an internal standard in a validated, enantiospecific gas chromatographic/mass spectrometric (GC/MS) assay for the chiral labetalol metabolite 3-amino-1-phenylbutane (APB) [1]. Its structural similarity to the target analyte, coupled with its distinct mass spectral properties, enables precise quantification. This application is not reported for simpler analogs like 2-phenoxyethylamine or N-methyl-2-phenoxyethylamine.

chiral chromatography internal standard GC/MS labetalol metabolite

Irreversible vs. Reversible Alpha-Adrenergic Receptor Inhibition

1-Methyl-2-phenoxyethylamine acts as an irreversible inhibitor of alpha-adrenergic receptors, a property conferred by its ability to be incorporated into β-haloalkylamine structures like phenoxybenzamine. This contrasts with competitive, reversible antagonists such as labetalol . This mechanistic difference is crucial for experiments requiring sustained receptor blockade or covalent modification.

alpha-adrenergic receptor irreversible inhibitor labetalol mechanism of action

Quantified Cytotoxicity and Acute Toxicity Profile

The safety profile of 1-Methyl-2-phenoxyethylamine is characterized by defined acute toxicity data. In mice, the subcutaneous LD50 is 180 mg/kg , and the intraperitoneal LDLo is 150 mg/kg . It is also reported as 'toxic' against the H9 cell line . This contrasts with the more benign GHS classification of the parent compound 2-phenoxyethylamine, which is primarily an irritant [1]. This known toxicological profile is essential for laboratory risk assessment and establishing safe handling protocols.

toxicity cytotoxicity LD50 safety

Defined Physicochemical Properties for Chromatography and Formulation

1-Methyl-2-phenoxyethylamine has a well-defined set of physicochemical properties that differ from its analogs, impacting its handling and analytical detection. Its density is 1.0146 g/cm³ , its refractive index is 1.519-1.521 [1], and it has a predicted pKa of 8.22 . Importantly, it has a standard Kovats Retention Index of 1226 on an OV-1 column [2], a value not directly transferable to its des-methyl analog 2-phenoxyethylamine. These distinct physical constants are crucial for identity verification and method development.

physicochemical properties chromatography Kovats index solubility

High-Value Application Scenarios for 1-Methyl-2-phenoxyethylamine (CAS 35205-54-0)


Medicinal Chemistry: Development of Novel α1-Adrenoceptor Antagonists

Leverage 1-Methyl-2-phenoxyethylamine as a key starting material or control compound in the design and synthesis of new α1-adrenoceptor antagonists. Its established potency (pIC50 7.27 as the amine component of phenoxybenzamine [1]) provides a validated baseline for structure-activity relationship (SAR) studies. Researchers can modify this scaffold to improve subtype selectivity (α1D, α1A, α1B) or reduce off-target effects while retaining the irreversible binding mechanism , a strategy employed in recent studies to create highly selective α1D antagonists [2].

Analytical Chemistry & DMPK: Chiral Internal Standard in Bioanalysis

Employ 1-Methyl-2-phenoxyethylamine as a fit-for-purpose internal standard in the development and validation of stereospecific GC/MS or LC/MS methods. Its documented and successful use in quantifying chiral metabolites like 3-amino-1-phenylbutane (APB) in biological matrices (e.g., urine [3]) demonstrates its utility. This application is particularly relevant for laboratories studying the pharmacokinetics of chiral drugs like labetalol or developing bioanalytical assays for related amine-containing compounds.

Pharmacology & Toxicology: Investigating Irreversible Receptor Mechanisms

Utilize 1-Methyl-2-phenoxyethylamine-derived compounds (like phenoxybenzamine) as tool compounds for in vitro and ex vivo studies focusing on irreversible alpha-adrenergic receptor blockade . The defined irreversible mechanism contrasts sharply with competitive antagonists like labetalol , allowing researchers to probe sustained receptor inactivation, compensatory upregulation, and other long-term signaling events in isolated tissues (e.g., rat vas deferens [1]) and cell lines.

Chemical Synthesis: A Building Block for Complex Amine-Containing Molecules

As a primary amine with a defined chiral center and a stable ether linkage, 1-Methyl-2-phenoxyethylamine serves as a versatile nucleophilic building block in organic synthesis . Its physicochemical properties (density, refractive index ) and defined safety profile make it suitable for reactions including reductive amination, amide bond formation, and N-alkylation to generate focused libraries of compounds for drug discovery, agrochemical research, or material science applications.

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